4-Bromobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate
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Overview
Description
4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is an organic compound that features a bromobenzyl group and a benzodioxole moiety linked through a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE typically involves the esterification of 4-bromobenzyl alcohol with 5-[(1,3-benzodioxol-5-yloxy)methyl]-2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: 4-aminobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]-2-furoate or 4-thiobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]-2-furoate.
Scientific Research Applications
4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl alcohol
- 5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid
- 4-Bromobenzyl 1,3-benzodioxole-5-carboxylate
Uniqueness
4-BROMOBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is unique due to the combination of its bromobenzyl and benzodioxole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H15BrO6 |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C20H15BrO6/c21-14-3-1-13(2-4-14)10-24-20(22)18-8-6-16(27-18)11-23-15-5-7-17-19(9-15)26-12-25-17/h1-9H,10-12H2 |
InChI Key |
AVWFVAYGEOFWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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